molecular formula C13H16N4O B15221619 3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15221619
M. Wt: 244.29 g/mol
InChI Key: XTSMFCNKKRXPHX-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrazine ring, with a methoxybenzyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxybenzyl group.

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific methoxybenzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C13H16N4O/c1-18-11-5-3-2-4-10(11)8-12-15-16-13-9-14-6-7-17(12)13/h2-5,14H,6-9H2,1H3

InChI Key

XTSMFCNKKRXPHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C3N2CCNC3

Origin of Product

United States

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